molecular formula C9H12N2O2 B11910750 5-(cyclobutylmethoxy)pyridazin-3(2H)-one CAS No. 1346697-86-6

5-(cyclobutylmethoxy)pyridazin-3(2H)-one

Cat. No.: B11910750
CAS No.: 1346697-86-6
M. Wt: 180.20 g/mol
InChI Key: YOAYXADILZTHQN-UHFFFAOYSA-N
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Description

5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclobutylmethanol with pyridazinone derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyridazinone . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridazinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclobutylmethoxy)pyridazin-3(2H)-one is unique due to its cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

1346697-86-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H12N2O2/c12-9-4-8(5-10-11-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12)

InChI Key

YOAYXADILZTHQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=O)NN=C2

Origin of Product

United States

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